Allyl isothiocyanate

Description

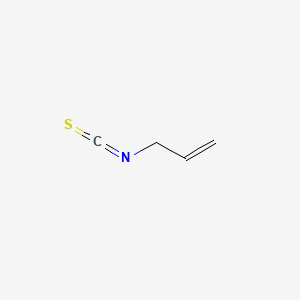

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBYZNEUISWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS, Array | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020047 | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c. | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol) | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, oily liquid | |

CAS No. |

57-06-7, 8007-40-7 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isothiocyanate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, mustard | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN34FX42G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (NTP, 1992), -80 °C, -102.5 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Allyl Isothiocyanate (AITC) in Oncology: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isothiocyanate (AITC), a natural organosulfur compound derived from cruciferous vegetables, has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which AITC exerts its effects on cancer cells. Key mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, are detailed. The modulation of critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB, alongside the generation of reactive oxygen species (ROS), is elucidated. This document summarizes quantitative data from various studies, presents detailed protocols for key experimental assays, and provides visual representations of cellular signaling pathways and experimental workflows to facilitate a comprehensive understanding for oncology researchers and drug development professionals.

Introduction

Allyl isothiocyanate (AITC) is a phytochemical responsible for the pungent flavor of vegetables like mustard, wasabi, and broccoli.[1] It is formed from the enzymatic hydrolysis of its precursor, sinigrin, a glucosinolate. Extensive research has demonstrated the potential of AITC as a chemopreventive and therapeutic agent against various cancers.[2][3] Its anticancer activity stems from its ability to modulate multiple cellular processes, leading to the inhibition of cancer cell growth and survival.[4] This guide delves into the core mechanisms of AITC's action at the cellular and molecular level.

Core Mechanisms of Action

AITC's anticancer effects are multifaceted, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer spread (metastasis).

Induction of Apoptosis

AITC is a potent inducer of apoptosis in a wide range of cancer cell lines.[1] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic pathways, as well as through endoplasmic reticulum (ER) stress.

-

Intrinsic Pathway: AITC disrupts the balance of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1] This shift in balance compromises the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[5]

-

ER Stress: AITC can induce ER stress, characterized by the accumulation of unfolded proteins.[2] This leads to the activation of the unfolded protein response (UPR), which, if prolonged, triggers apoptosis through the activation of caspase-4 and the upregulation of pro-apoptotic factors like GADD153.[2]

-

Reactive Oxygen Species (ROS) Generation: AITC treatment has been shown to increase the intracellular levels of reactive oxygen species (ROS).[4] While ROS can have dual roles in cancer, high levels induced by AITC can lead to oxidative stress, causing damage to cellular components and triggering apoptosis.[2][6]

Cell Cycle Arrest

AITC can halt the progression of the cell cycle, primarily at the G2/M phase, in various cancer cells.[7][8] This arrest prevents cancer cells from dividing and proliferating. The key molecular events include:

-

Downregulation of Cyclins and CDKs: AITC has been observed to decrease the expression of key G2/M regulatory proteins, including Cyclin B1 and CDK1 (also known as Cdc2).[9]

-

Modulation of Cdc25 Phosphatases: AITC can downregulate the expression of Cdc25B and Cdc25C phosphatases, which are responsible for activating the CDK1/Cyclin B1 complex.[8]

Anti-Metastatic and Anti-Invasive Effects

AITC has demonstrated the ability to inhibit the migration and invasion of cancer cells, crucial steps in the metastatic cascade.[10] This is achieved by:

-

Inhibition of Matrix Metalloproteinases (MMPs): AITC can downregulate the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, a key barrier to cancer cell invasion.[10]

-

Modulation of Signaling Pathways: As detailed below, AITC's influence on pathways like MAPK and PI3K/Akt contributes to its anti-metastatic effects.[10][11]

Key Signaling Pathways Modulated by AITC

AITC's diverse anticancer activities are orchestrated through its interaction with several key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. AITC has been shown to modulate the three main MAPK subfamilies: ERK, JNK, and p38. In some contexts, AITC can suppress the pro-survival ERK pathway while activating the pro-apoptotic JNK and p38 pathways, thereby tilting the cellular balance towards apoptosis.[10] The downregulation of MAPKs by AITC is also linked to the reduced expression of MMPs, contributing to its anti-metastatic effects.[10][12]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival pathway that is often hyperactivated in cancer.[13] AITC has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation. In cisplatin-resistant oral cancer cells, AITC treatment resulted in the downregulation of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[5] This inhibition contributes to the induction of the mitochondria-dependent apoptotic pathway.[4][5]

References

- 1. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wound healing assay | Abcam [abcam.com]

- 13. Allyl isothiocyanate induces replication-associated DNA damage response in NSCLC cells and sensitizes to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Allyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isothiocyanate (AITC) is a naturally occurring organosulfur compound found in cruciferous vegetables such as mustard, wasabi, and horseradish.[1] It is responsible for the characteristic pungent flavor of these plants and has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the biological effects of AITC, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Anticancer Activity

AITC has demonstrated potent anticancer activity in a variety of cancer cell lines and animal models.[1] Its mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Inhibition of Cancer Cell Proliferation

AITC effectively inhibits the proliferation of numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of AITC required to inhibit cell growth by 50%, have been determined for various cancer types. A summary of these values is presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| H1299 | Non-Small Cell Lung Cancer | 5 | [2] |

| A549 | Non-Small Cell Lung Cancer | 10 | [2] |

| GBM 8401 | Malignant Glioma | 9.25 ± 0.69 (24h) | [2] |

| CAR cells | Cisplatin-Resistant Oral Cancer | ~30 (48h) | [2] |

| MCF-7 | Breast Cancer (ER+) | ~5 | [2] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~5 | [2] |

| Human Bladder Carcinoma | Bladder Cancer | 2.7 | [2] |

| Rat Bladder Carcinoma | Bladder Cancer | 3.3 | [2] |

| HL60/S | Human Promyelocytic Leukemia | 2.0 ± 0.3 (3h) | [3] |

| HL60/AR | Doxorubicin-Resistant Leukemia | 4.1 ± 0.4 (3h) | [3] |

| HT29 | Human Colon Cancer | ~25 | [4] |

Table 1: IC50 values of Allyl Isothiocyanate (AITC) in various cancer cell lines.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of AITC is the induction of apoptosis, or programmed cell death. AITC triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Western blot analysis is a common method used to detect the cleavage and activation of key apoptotic proteins.

The following diagram illustrates the key events in AITC-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Allyl Isothiocyanate (AITC) stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

AITC Treatment: Prepare serial dilutions of AITC in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the AITC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the AITC stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each AITC concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the AITC concentration.

Antimicrobial Activity

AITC exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[5] Its mechanism of action is thought to involve the disruption of cell membranes and the inhibition of essential enzymes.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values of AITC against various microorganisms.

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Gram-negative Bacteria | 200 | [5] |

| Salmonella Typhimurium | Gram-negative Bacteria | - | |

| Staphylococcus aureus | Gram-positive Bacteria | - | |

| Listeria monocytogenes | Gram-positive Bacteria | - | |

| Candida albicans | Fungus | 125 (MIC50) | [6] |

| Aspergillus parasiticus | Fungus | - | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) values of Allyl Isothiocyanate (AITC) against various microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Allyl Isothiocyanate (AITC) stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution of AITC: Prepare a two-fold serial dilution of AITC in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the AITC dilutions. This will bring the final volume in each well to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no AITC) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of AITC at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for assessing the antimicrobial activity of AITC.

References

- 1. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Allyl Isothiocyanate: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isothiocyanate (AITC) is a potent organosulfur compound renowned for its characteristic pungent flavor and a wide range of bioactive properties, including antimicrobial, insecticidal, and potential chemopreventive activities. This technical guide provides an in-depth exploration of the natural origins of AITC and the intricate biosynthetic pathways responsible for its formation in plants. Detailed experimental protocols for the extraction, quantification, and analysis of AITC are presented, alongside a comprehensive summary of its concentrations in various plant sources. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Allyl Isothiocyanate

Allyl isothiocyanate is predominantly found in plants belonging to the Brassicaceae family, also known as cruciferous vegetables.[1][2] The compound is not present in its active form within intact plant tissues but is instead stored as a stable precursor, the glucosinolate sinigrin (B192396).[3][4] Upon tissue damage, such as chewing by herbivores or crushing during food preparation, the enzyme myrosinase comes into contact with sinigrin, catalyzing its hydrolysis to produce AITC.[3][5] This defense mechanism, often referred to as the "mustard oil bomb," protects the plant from pests and pathogens.[5]

The primary natural sources of AITC include:

-

Mustard Seeds: Black mustard (Brassica nigra) and brown Indian mustard (Brassica juncea) seeds are particularly rich sources of sinigrin and are a major commercial source of AITC.[3][6]

-

Horseradish Root: The root of the horseradish plant (Armoracia rusticana) contains significant quantities of sinigrin, which upon enzymatic hydrolysis, yields the characteristic pungent flavor attributed to AITC.[2]

-

Wasabi Rhizome: True wasabi (Eutrema japonicum or Wasabia japonica), a highly prized condiment, derives its sharp and fiery taste from AITC released from its rhizome.[1][3]

-

Other Cruciferous Vegetables: While typically in lower concentrations, AITC can also be found in other cruciferous vegetables like cabbage and Brussels sprouts.[2]

Quantitative Data on Allyl Isothiocyanate and Sinigrin Content

The concentration of allyl isothiocyanate and its precursor, sinigrin, can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant part. The following tables summarize quantitative data from various studies.

Table 1: Allyl Isothiocyanate (AITC) Content in Various Natural Sources

| Natural Source | Plant Part | AITC Concentration (mg/kg Fresh Weight) | Reference(s) |

| Horseradish (Armoracia rusticana) | Root | 800 - 2000 | [7] |

| Horseradish (Armoracia rusticana) | Root | 1350 | [8] |

| Wasabi (Eutrema japonicum) | Rhizome | 1857.8 | [1][9] |

| Wasabi (Eutrema japonicum) | Rhizome | 1900 (total isothiocyanates) | [3] |

| Mustard (Brassica spp.) | Seed | 400 - 15,000 | [8] |

| Mustard Seed Meal | Powder | 2000 - 17,000 | [10] |

Table 2: Sinigrin Content in Brassica Species

| Brassica Species | Plant Part/Genotype | Sinigrin Concentration (μmol/g Dry Weight) | Reference(s) |

| Brassica nigra | Various Organs | ~10 - 100 (predominant glucosinolate) | [11] |

| Brassica nigra | Genotype BSH1 | 102.28 | [12] |

| Brassica juncea | Genotype SKM1744 | 90.29 | [12] |

| Brassica carinata | Genotype BCRC3 | 165.42 | [12] |

| Brassica napus | Genotype NRCG35 | 173.14 | [12] |

| Brassica spp. | Sprouts | 159 - 344 (total glucosinolates, mainly sinigrin) | [13] |

Biosynthesis of Allyl Isothiocyanate

The biosynthesis of allyl isothiocyanate is a two-stage process. The first stage involves the synthesis of its precursor, sinigrin, from the amino acid methionine. The second stage is the enzymatic hydrolysis of sinigrin by myrosinase to yield AITC.

Biosynthesis of Sinigrin

The biosynthesis of sinigrin is a multi-step pathway involving several key enzymes:

-

Chain Elongation of Methionine: The pathway begins with the amino acid methionine, which undergoes a series of chain elongation cycles to form homomethionine. This process is catalyzed by enzymes such as branched-chain aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs).

-

Formation of the Glucosinolate Core Structure: Homomethionine is then converted to the corresponding aldoxime by a cytochrome P450 monooxygenase, specifically CYP79F1. Subsequent enzymatic reactions involving a C-S lyase and a glucosyltransferase lead to the formation of the core glucosinolate structure.

-

Side-Chain Modification: The final step in sinigrin biosynthesis is the formation of the characteristic allyl side chain. This is catalyzed by the enzyme AOP2, a 2-oxoglutarate-dependent dioxygenase, which introduces a double bond into the side chain of the precursor glucosinolate.

Figure 1. Biosynthetic pathway of sinigrin from methionine.

Myrosinase-Catalyzed Hydrolysis of Sinigrin

When plant tissue is damaged, myrosinase, which is physically separated from sinigrin in intact cells, is released and catalyzes the hydrolysis of the thioglucosidic bond in sinigrin. This reaction releases glucose and an unstable aglycone intermediate. This intermediate then spontaneously undergoes a Lossen-like rearrangement to form allyl isothiocyanate, sulfate (B86663), and a proton.

Figure 2. Myrosinase-catalyzed formation of AITC from sinigrin.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of allyl isothiocyanate and its precursor, sinigrin.

Extraction of Allyl Isothiocyanate

This method is suitable for the extraction and quantification of volatile AITC from plant material, particularly mustard seeds.

Protocol:

-

Accurately weigh approximately 5 g of ground plant material into a 500 mL round-bottom distillation flask.

-

Add 25 mL of 95% ethanol, 250 mL of distilled water, and a few boiling chips to the flask.

-

Set up a steam distillation apparatus. The collection flask should be a 200 mL volumetric flask containing 25 mL of 0.1 N silver nitrate (B79036) solution and 10 mL of 10% (w/v) ammonium (B1175870) hydroxide (B78521) solution.

-

Steam distill the mixture and collect approximately 150 mL of the distillate.

-

Attach a reflux condenser to the collection flask and heat the mixture in a boiling water bath for 1 hour.

-

Cool the flask to room temperature and dilute the contents to 200 mL with distilled water.

-

Filter the solution. Take a 100 mL aliquot of the filtrate for titration.

-

Add 6 mL of concentrated nitric acid and a few drops of ferric ammonium sulfate indicator to the aliquot.

-

Titrate the excess silver nitrate with standardized 0.1 N ammonium thiocyanate (B1210189) solution until a permanent red color is obtained.

-

Perform a blank titration without the plant material.

-

Calculate the AITC content based on the difference in titration volumes between the blank and the sample.

This method is suitable for extracting AITC for subsequent analysis by chromatography.

Protocol:

-

Homogenize fresh plant material (e.g., horseradish root, wasabi rhizome) in a suitable solvent such as dichloromethane (B109758) or ethanol. A common ratio is 1:5 (w/v) of plant material to solvent.

-

For dry material like mustard seeds, soak the ground seeds in the solvent.

-

Place the mixture in an ultrasonic bath for 30 minutes at a temperature below 30°C to enhance extraction efficiency.

-

Centrifuge the mixture at approximately 4000 rpm for 10 minutes to separate the solid material.

-

Carefully collect the supernatant containing the extracted AITC.

-

The extract can be concentrated using a rotary evaporator if necessary. The temperature should be kept low to minimize the loss of volatile AITC.

-

The final extract is ready for analysis by GC or GC-MS.

Quantification and Analysis of Allyl Isothiocyanate

This is a highly sensitive and specific method for the identification and quantification of AITC.

Protocol:

-

Sample Preparation: Prepare the AITC extract as described in the solvent extraction protocol. If necessary, dilute the extract with the extraction solvent to a suitable concentration for GC-MS analysis. Prepare a series of standard solutions of pure AITC in the same solvent for calibration. An internal standard (e.g., butyl-benzene) can be added to both samples and standards for improved accuracy.

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., VF-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector: Splitless injection is often preferred for trace analysis. Injector temperature is typically set around 250°C.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C) for a few minutes, then ramps up to a higher temperature (e.g., 300°C). An example program is: 50°C for 5 min, then ramp at 5°C/min to 110°C, then ramp at 20°C/min to 300°C and hold for 3.5 min.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of AITC (e.g., m/z 99) can be used for enhanced sensitivity and selectivity.

-

-

Data Analysis: Identify AITC in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. Quantify the AITC concentration by constructing a calibration curve from the peak areas of the standard solutions.

Analysis of Sinigrin by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the AITC precursor, sinigrin.

Protocol:

-

Extraction of Sinigrin:

-

Homogenize freeze-dried plant material in boiling 70% methanol (B129727) or boiling water for 10-15 minutes to inactivate myrosinase.

-

Centrifuge the extract and collect the supernatant.

-

The crude extract can be purified using a solid-phase extraction (SPE) column (e.g., a strong anion exchange column) to remove interfering compounds.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: UV detection at approximately 227 nm is typically used for sinigrin.

-

-

Quantification: Prepare standard solutions of pure sinigrin to construct a calibration curve for quantification.

Studying Sinigrin Biosynthesis

Radiolabeling studies are a powerful tool to elucidate the biosynthetic pathway of sinigrin.

Protocol Outline:

-

Precursor Administration: Administer a radiolabeled precursor, such as [¹⁴C]-methionine or [³⁵S]-sulfate, to the plant material (e.g., excised leaves or seedlings).

-

Incubation: Allow the plant tissue to metabolize the radiolabeled precursor for a specific period.

-

Extraction: Extract the glucosinolates (including sinigrin) from the plant tissue using a method that inactivates myrosinase (e.g., boiling ethanol).

-

Separation and Identification: Separate the extracted compounds using techniques like thin-layer chromatography (TLC) or HPLC.

-

Detection of Radioactivity: Use a radioactivity detector (e.g., a scintillation counter or a radio-TLC scanner) to identify the radiolabeled intermediates and the final product, sinigrin.

-

Analysis: By identifying the radiolabeled compounds at different time points, the sequence of intermediates in the biosynthetic pathway can be determined.

Figure 3. General experimental workflow for AITC and sinigrin analysis.

Conclusion

Allyl isothiocyanate, a key bioactive compound derived from cruciferous vegetables, continues to be a subject of intense scientific interest due to its diverse biological activities. A thorough understanding of its natural sources, biosynthesis, and the development of robust analytical methods are crucial for harnessing its full potential in various applications, from food science to pharmaceuticals. This technical guide provides a comprehensive overview of these aspects, serving as a foundational resource for researchers and professionals dedicated to the study and application of this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scienceandfooducla.wordpress.com [scienceandfooducla.wordpress.com]

- 4. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. Allyl isothiocyanate-rich mustard seed powder inhibits bladder cancer growth and muscle invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ams.usda.gov [ams.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. ams.usda.gov [ams.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. biochemjournal.com [biochemjournal.com]

- 13. researchgate.net [researchgate.net]

Allyl Isothiocyanate Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isothiocyanate (AITC) is a naturally occurring organosulfur compound found in cruciferous vegetables like mustard, wasabi, and cabbage. It is responsible for their pungent taste and has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] At the core of its mechanism of action lies the activation of specific cellular signaling pathways, primarily initiated by its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This technical guide provides an in-depth overview of the AITC signaling pathway, focusing on its activation, downstream cellular consequences, and the experimental methodologies used for its investigation.

Core Signaling Pathway: TRPA1 Activation

The primary molecular target of AITC is the TRPA1 ion channel, a non-selective cation channel predominantly expressed in sensory neurons and various other cell types.[2][3] AITC is an electrophile that activates TRPA1 through a mechanism of covalent modification.[3][4]

Mechanism of TRPA1 Activation

AITC covalently binds to specific cysteine and lysine (B10760008) residues within the cytoplasmic N-terminus of the TRPA1 channel protein.[5] This covalent modification induces a conformational change in the channel, leading to its opening and subsequent influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺).[2] This influx of ions depolarizes the cell membrane, triggering a variety of downstream signaling events.

Downstream Signaling Cascades

The initial influx of calcium upon TRPA1 activation serves as a crucial second messenger, initiating a cascade of intracellular events that vary depending on the cell type and context.

Neuronal Signaling

In sensory neurons, AITC-induced TRPA1 activation leads to the sensation of pain and neurogenic inflammation. The resulting membrane depolarization can trigger action potentials. Furthermore, the increase in intracellular calcium can evoke the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[6][7]

Cancer Cell Signaling

In various cancer cell lines, AITC exhibits potent anti-cancer activity by modulating several key signaling pathways:

-

Apoptosis Induction: AITC can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases (e.g., caspase-3 and -9).[8]

-

Cell Cycle Arrest: AITC can cause cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle regulatory proteins.[8]

-

MAPK Pathway Modulation: AITC has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK, JNK, and p38 kinases, which are critical regulators of cell proliferation, differentiation, and apoptosis.

-

Nrf2 Pathway Activation: AITC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, playing a protective role against oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data related to AITC's activity on TRPA1 and its effects on cancer cells.

| Parameter | Cell Type/System | Value | Reference |

| EC₅₀ for TRPA1 Activation | |||

| Human TRPA1 in HEK293 cells | 2.7 ± 0.4 µM | [10] | |

| Wild-type mouse TRPA1 in oocytes | 64.5 ± 3.12 µM | [4] | |

| Cysteine-mutant mouse TRPA1 in oocytes | 602 ± 44.7 µM | [4] | |

| Rat DRG neurons | 173 ± 4.2 µM | [2] | |

| EC₅₀ for CGRP Release | |||

| Rat trigeminal ganglion neurons | High-affinity site: 6 µM | [6][11] | |

| Low-affinity site: 93 µM | [6][11] | ||

| Rat spinal cord synaptosomes | 17.08 ± 0.77 µmol/L | [7] |

| Cell Line | Cancer Type | IC₅₀ for Cell Viability | Reference |

| 2008 | Ovarian Cancer | Low µM range | [8] |

| A549 | Lung Cancer | Low µM range | [8] |

| Hop62 | Lung Cancer | Low µM range | [8] |

| Bladder Cancer Cells | Bladder Cancer | ~10-fold lower than normal bladder epithelial cells | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AITC signaling pathways are provided below.

TRPA1 Activation Assay using Patch-Clamp Electrophysiology

This protocol is adapted from studies on HEK293 cells stably expressing human TRPA1.[10]

-

Cell Culture: Culture HEK293 cells stably expressing hTRPA1 in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic).

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

-

-

Recording:

-

Obtain a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply AITC at various concentrations (e.g., 1-100 µM) via a perfusion system.

-

Record the induced currents.

-

-

Data Analysis: Measure the peak current amplitude at each AITC concentration and plot a dose-response curve to determine the EC₅₀ value.

Calcium Imaging of AITC-Induced [Ca²⁺]i Increase

This protocol is a general guide based on methods used for various cell types.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with the physiological buffer to remove excess dye.

-

Imaging:

-

Mount the dish/coverslip on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

-

Acquire a baseline fluorescence reading.

-

Perfuse the cells with a solution containing AITC at the desired concentration.

-

Record the change in fluorescence over time.

-

-

Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in intracellular calcium concentration.

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the general steps for detecting phosphorylated (activated) MAPK proteins.[8][12][13]

-

Cell Treatment: Treat cultured cells with AITC at the desired concentration and for various time points.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin), typically overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-